molecular formula C₂₆H₃₉D₅O₄ B1145722 6-Ethylchenodeoxycholic-d5 Acid CAS No. 1992000-80-2

6-Ethylchenodeoxycholic-d5 Acid

Cat. No.: B1145722
CAS No.: 1992000-80-2
M. Wt: 425.66
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Description

6-Ethylchenodeoxycholic-d5 Acid is a deuterium-labeled stable isotope of 6-ethylchenodeoxycholic acid (Obeticholic Acid, INT-747), serving as a critical internal standard in analytical research. Obeticholic Acid is a potent and selective agonist of the farnesoid X receptor (FXR), a key nuclear receptor that regulates bile acid synthesis, transport, and metabolism . The primary research application of this deuterated analog is in the development and validation of highly sensitive and accurate bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of Obeticholic Acid and its metabolites in biological matrices including serum, bile, and liver tissue . By enabling reliable pharmacokinetic and metabolic studies, this compound supports ongoing investigative efforts into the mechanisms of FXR agonism. Research into Obeticholic Acid has extensively explored its potential therapeutic roles, such as in models of cholestatic liver disease, where FXR activation has been shown to restore bile flow and protect against liver injury , and in non-alcoholic steatohepatitis (NASH), where it has demonstrated improvements in liver histology . The use of this deuterium-labeled internal standard is essential for minimizing analytical variability and ensuring data integrity in such preclinical and clinical research, facilitating a deeper understanding of the drug's disposition and metabolic fate. This chemical is intended for research purposes only in a laboratory setting.

Properties

CAS No.

1992000-80-2

Molecular Formula

C₂₆H₃₉D₅O₄

Molecular Weight

425.66

Synonyms

(3α,5β,6α,7α)-6-Ethyl-3,7-dihydroxycholan-24-oic Acid-d5;  3α,7β-Dihydroxy-6α-ethyl-5β-cholan-24-oic Acid-d5;  6-ECDCA-d5;  _x000B_6α-Ethylchenodeoxycholic Acid-d5;  INT 747-d5;  Obeticholic Acid-d5;  Ocaliva-d5; 

Origin of Product

United States

Synthetic Methodologies and Structural Modifications of 6 Ethylchenodeoxycholic Acid and Its Analogs

Chemical Synthesis Pathways for 6-Ethylchenodeoxycholic Acid Derivatives

The synthesis of 6-ethylchenodeoxycholic acid (6-ECDCA) and its derivatives involves multi-step chemical processes, starting from chenodeoxycholic acid (CDCA). A common strategy is to first perform an oxidation and esterification of CDCA to yield a compound with a protected hydroxyl group and an esterified carboxyl group. google.com This is followed by the protection of the remaining hydroxyl and carbonyl groups. google.com

A key step in the synthesis is the introduction of the ethyl group at the C-6 position. This is often achieved through an electrophilic addition reaction. google.com Subsequent deprotection, catalytic hydrogenation, reduction, and hydrolysis steps yield the final 6-ethylchenodeoxycholic acid. google.com

Stereoselective Introduction of the 6-Ethyl Group

The stereoselective introduction of the 6-ethyl group is a critical aspect of the synthesis, as the biological activity of the resulting molecule is highly dependent on the stereochemistry at this position. The 6α-ethyl configuration has been shown to be particularly potent. nih.gov

One method for achieving this stereoselectivity involves an electrophilic addition reaction using paraldehyde (B1678423) in the presence of a Lewis acid catalyst. google.com This reaction, followed by catalytic hydrogenation, preferentially forms the 6α-ethyl isomer. google.com Another approach involves the reaction of a protected bile acid intermediate with acetaldehyde (B116499) and a Lewis acid, such as BF3(OEt)2, at low temperatures. researchgate.net This method has also been shown to yield the desired 6α-ethyl product. researchgate.net

Strategic Deuterium (B1214612) Incorporation for 6-Ethylchenodeoxycholic-d5 Acid Synthesis

The synthesis of deuterated analogs, such as this compound, is crucial for various research applications, including metabolic studies and as internal standards in mass spectrometry-based quantification. The deuterium labels are strategically introduced into the molecule.

While specific details for the synthesis of this compound are not extensively published, general methods for deuterium labeling of bile acids and other organic molecules can be applied. For instance, catalytic reduction of a Δ11 intermediate using deuterium gas is a common method for introducing deuterium at the C-11 and C-12 positions of bile acids. fao.org For the ethyl group, a deuterated starting material, such as deuterated acetaldehyde, could be used in the electrophilic addition step. researchgate.net Another general strategy involves acid- or base-catalyzed hydrogen-deuterium exchange reactions, although this may lead to less specific labeling. mpg.de The synthesis of deuterated succinic acid has been achieved through a sequence of reactions starting from deuterated acetone, demonstrating the feasibility of incorporating deuterium at specific positions. nih.gov

Exploration of Structure-Activity Relationships in Alkylated Bile Acid Analogs

The modification of the bile acid scaffold, particularly at the C-6 position, has been a key strategy in the development of potent and selective farnesoid X receptor (FXR) agonists.

Impact of C-6 Ethyl Substitution on Receptor Binding Affinity and Selectivity

The introduction of a 6α-ethyl group to chenodeoxycholic acid significantly enhances its potency as an FXR agonist. nih.gov 6α-ethyl-chenodeoxycholic acid (6-ECDCA) has been shown to be a potent and selective FXR agonist with an EC50 value of 99 nM. nih.gov This increased potency is attributed to the presence of a hydrophobic pocket in the ligand-binding domain of FXR that favorably accommodates the 6α-ethyl group. nih.gov The 7α-hydroxy group of CDCA and its analogs like 6-ECDCA is also crucial for strong FXR activation, as it promotes a stable interaction between helix 3 and helix 12 of the receptor. nih.gov In contrast, the introduction of bulky substituents at the β-position of the cholanoid structure generally leads to a decrease in FXR activation. nih.gov

Table 1: FXR Agonist Activity of Bile Acid Analogs

CompoundEC50 (nM)Receptor Selectivity
Chenodeoxycholic Acid (CDCA)~10,000FXR
6α-ethyl-chenodeoxycholic acid (6-ECDCA)99FXR

This table is generated based on available data and is for illustrative purposes.

Design and Synthesis of Novel C-3 and C-23 Modified Cholane (B1240273) Derivatives

Beyond the C-6 position, modifications at other positions of the cholane scaffold have been explored to further refine the pharmacological properties of bile acid analogs.

The synthesis of C-3 modified derivatives often involves the use of protecting groups to selectively react at this position. For example, amino-substituted chalcone (B49325) derivatives have been synthesized, where modifications at the C-3 position of one of the aromatic rings were found to be crucial for biological activity. nih.gov While not directly related to bile acids, this highlights a general strategy for C-3 modification. In the context of bile acids, the introduction of an amino group or other functionalities at C-3 could modulate receptor interaction and pharmacokinetic properties.

Modifications at the C-23 position of the side chain have also been investigated. For instance, the synthesis of a 6α-ethyl, 23(S)-methyl-CDCA derivative has been reported, which acts as a selective TGR5 agonist. nih.gov This demonstrates that modifications to the side chain can alter the receptor selectivity profile of the bile acid analog. The synthesis of such C-23 modified derivatives typically involves multi-step sequences starting from a suitable bile acid intermediate. researchgate.net

Preclinical Biological Activities and Mechanistic Studies of 6 Ethylchenodeoxycholic Acid

Effects on Hepatic and Systemic Lipid Metabolism in Animal Models

Preclinical research highlights the multifaceted role of 6-Ethylchenodeoxycholic Acid (6-ECDCA), also known as obeticholic acid (OCA), in modulating lipid homeostasis. Its actions are primarily mediated through the activation of the farnesoid X receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism.

Regulation of Liver Fat Accumulation (Steatosis)

In animal models of non-alcoholic fatty liver disease (NAFLD), 6-ECDCA has shown the capacity to reduce the accumulation of fat in the liver, a condition known as hepatic steatosis. Animal models are crucial for understanding the pathogenesis of NAFLD and for developing potential drug treatments. nih.gov These models can be induced by various factors, including diet. For instance, high-fat diets can lead to hepatic steatosis in mice. nih.gov The methionine and choline (B1196258) deficient (MCD) diet is another model that impairs the export of triglycerides from hepatocytes, leading to steatosis. postersessiononline.eu

Treatment with 6-ECDCA in these models has been shown to decrease hepatic triglyceride synthesis, a key factor in the development of steatosis. google.com Specifically, in a high-fat diet plus carbon tetrachloride (HFD+CCL4) induced NASH model, obeticholic acid significantly reduced steatosis. postersessiononline.eu

Impact on Cholesterol and Triglyceride Homeostasis

The influence of 6-ECDCA extends to the systemic regulation of cholesterol and triglycerides. Studies have shown that its parent compound, chenodeoxycholic acid (CDCA), can lower plasma triglyceride levels by reducing their synthesis. nih.gov In animal models, bile acids like CDCA have been observed to decrease the accumulation of cholesterol in both the liver and plasma. nih.gov

While 6-ECDCA has shown beneficial effects on liver fat, some studies in patients with diabetes and liver steatosis have noted a slight reduction in HDL cholesterol and an increase in LDL cholesterol levels. researchgate.net However, it is also suggested that obeticholic acid may decrease the intestinal absorption of cholesterol. researchgate.net The activation of FXR by agonists like 6-ECDCA is known to influence the synthesis of triglycerides in the liver. google.comresearchgate.net

Modulation of Hepatic Fibrosis in Experimental Models

Hepatic fibrosis, the excessive accumulation of extracellular matrix proteins in the liver, is a common consequence of chronic liver injury. nih.gov Preclinical studies have positioned 6-ECDCA as a promising anti-fibrotic agent.

Animal models are instrumental in studying liver fibrosis, with chemical-based models being highly reproducible and reflective of human disease mechanisms. vub.be In a rat model of toxic cirrhosis induced by thioacetamide (B46855) (TAA), the FXR agonist obeticholic acid demonstrated both preventive and therapeutic effects on hepatic fibrosis. nih.gov

Anti-fibrotic Mechanisms Mediated by FXR Activation

The anti-fibrotic effects of 6-ECDCA are largely attributed to its potent activation of FXR. nih.govh1.co FXR activation has been shown to inhibit the development of fibrosis in various organs, including the liver. nih.gov One of the key mechanisms is the inhibition of hepatic stellate cells (HSCs), the primary cell type responsible for producing extracellular matrix proteins during liver injury. nih.gov FXR activation can antagonize inflammatory pathways, such as NF-κB, which are known to drive HSC activation. nih.gov Furthermore, FXR activation has been linked to the suppression of pro-inflammatory cytokines. nih.gov

Role in Extracellular Matrix Remodeling

The development of fibrosis involves significant changes in the composition and organization of the extracellular matrix (ECM). vub.be Studies have shown that activated HSCs secrete various ECM components. vub.be Research suggests that tumor cells can directly remodel their microenvironment, a concept that may have parallels in fibrosis. nih.gov In the context of pulmonary fibrosis, obeticholic acid has been shown to suppress genes related to tissue remodeling and collagen deposition. nih.gov

Anti-cholestatic Effects in Animal Models

Cholestasis, the impairment of bile flow, leads to the accumulation of toxic bile acids in the liver, causing further damage. h1.conih.gov Experimental models of cholestasis, such as those induced by 17alpha-ethynylestradiol or lithocholic acid, are used to study the mechanisms of this condition and to test potential therapies. h1.conih.govmedigraphic.com

6-ECDCA has demonstrated significant anti-cholestatic properties in these animal models. nih.govh1.co In rats with estrogen-induced cholestasis, 6-ECDCA was able to reverse the impairment of bile flow. nih.gov This effect is mediated by its potent agonism of FXR. nih.govh1.conih.gov

The activation of FXR by 6-ECDCA leads to a coordinated response that protects the liver from cholestatic injury. nih.gov This includes the induction of the bile salt export pump (BSEP) and multidrug resistance-associated protein-2, which are responsible for transporting bile acids out of hepatocytes. nih.gov Simultaneously, it reduces the expression of transporters responsible for bile acid uptake, such as the Na+/taurocholate cotransporting peptide (NTCP), and enzymes involved in bile acid synthesis, like cholesterol 7α-hydroxylase (CYP7A1). nih.gov These actions collectively reduce the intracellular concentration of bile acids, alleviating cholestasis. researchgate.netnih.gov

Improvement of Bile Flow and Bile Acid Secretion in Experimental Cholestasis

Cholestasis is a condition characterized by impaired bile flow, leading to the accumulation of toxic bile acids in the liver. nih.gov Preclinical studies have demonstrated the potential of 6-ECDCA to ameliorate cholestasis by improving bile flow and secretion.

In a rat model of estrogen-induced cholestasis, administration of 6-ECDCA reversed the impairment of bile flow. nih.gov This effect is attributed to its action as a potent FXR agonist. nih.gov Activation of FXR by 6-ECDCA leads to the induction of key genes involved in bile acid transport, such as the bile salt export pump (BSEP) and multidrug resistance-associated protein-2 (MRP2). nih.gov These transporters are responsible for pumping bile acids out of hepatocytes and into the bile, thereby promoting bile flow. nih.govnih.gov

Regulation of Bile Acid Pool Composition

Beyond its effects on bile flow, 6-ECDCA also influences the composition of the bile acid pool. In the same rat model of estrogen-induced cholestasis, treatment with 6-ECDCA led to a decrease in the secretion of cholic acid and deoxycholic acid, while increasing the secretion of the more hydrophilic muricholic acid and chenodeoxycholic acid. nih.gov This shift towards a more hydrophilic bile acid pool is considered beneficial as hydrophilic bile acids are less toxic than their hydrophobic counterparts.

FeatureDescription
Bile Flow 6-ECDCA restores reduced bile flow in preclinical models of cholestasis. h1.co
Bile Acid Secretion It increases the secretion of muricholic acid and chenodeoxycholic acid, while reducing cholic acid and deoxycholic acid secretion. nih.gov
Gene Regulation 6-ECDCA induces the expression of BSEP and MRP2, and reduces the expression of CYP7A1 and CYP8B1. nih.gov

Influence on Glucose Homeostasis and Insulin (B600854) Signaling in Preclinical Settings

Emerging evidence from preclinical studies suggests that 6-ECDCA plays a role in regulating glucose homeostasis and insulin signaling. Bile acids are now recognized as metabolic signaling molecules that can influence various metabolic processes, including glucose metabolism. nih.gov

Promotion of Adipocyte Differentiation

Adipocyte differentiation, the process by which preadipocytes mature into functional fat cells, is crucial for maintaining proper metabolic health. Insulin is a key hormone that promotes this process. nih.gov Studies have shown that insulin receptor substrates (IRS), particularly IRS-1 and IRS-3, are important for brown adipocyte differentiation. nih.gov While direct studies on 6-ECDCA's effect on adipocyte differentiation are limited, the broader class of bile acids and FXR agonists are known to influence adipogenesis.

Enhancement of Insulin Signaling in Mature Adipocytes

Insulin signaling in mature adipocytes is critical for glucose uptake and utilization. Insulin exerts its effects by binding to the insulin receptor, which triggers a signaling cascade involving proteins like IRS. nih.gov In mature adipocytes, insulin inhibits lipolysis, the breakdown of stored fats. researchgate.net Preclinical studies have shown that bile acids can influence insulin secretion and glucose competence in the liver. mdpi.com While specific data on 6-ECDCA is still emerging, its role as an FXR agonist suggests it could modulate insulin signaling pathways.

AspectFinding
Adipocyte Differentiation Insulin and its signaling through IRS proteins are critical for brown adipocyte differentiation. nih.govnih.gov
Insulin Signaling Bile acids can influence insulin secretion and glucose competence. mdpi.com Insulin inhibits lipolysis in mature adipocytes. researchgate.net

Anti-inflammatory Properties and Immunomodulation in Preclinical Systems

Chronic inflammation is a key feature of many liver diseases, including cholestasis. nih.gov Preclinical research has highlighted the anti-inflammatory and immunomodulatory properties of 6-ECDCA.

Impact on Inflammatory Pathways and Cytokine Expression

Studies have shown that bile acids can modulate inflammatory responses. For instance, chenodeoxycholic acid has been found to suppress the expression of the pro-inflammatory cytokine IL-6 in macrophages through FXR activation. frontiersin.orgresearchgate.net This suggests that FXR agonists like 6-ECDCA could have anti-inflammatory effects.

In various experimental models, bile acids have been shown to influence the production of several pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.govresearchgate.net The activation of FXR by its ligands can interfere with inflammatory signaling pathways, such as the NF-κB pathway, which is a central regulator of inflammation. nih.gov By suppressing these pathways, 6-ECDCA may help to reduce the production of inflammatory mediators and thereby attenuate liver inflammation associated with cholestasis. nih.govfrontiersin.org

CytokineEffect of Bile Acid/FXR Agonism
IL-6 Chenodeoxycholic acid significantly decreases IL-6 expression in macrophages. frontiersin.orgresearchgate.net
TNF-α Chenodeoxycholic acid can decrease TNF-α release. nih.gov
IL-1β Chenodeoxycholic acid can inhibit IL-1β expression. frontiersin.org

Role in Gut Barrier Function and Bacterial Translocation in Experimental Cholestasis

Preclinical research highlights the protective role of 6-Ethylchenodeoxycholic acid (also known as Obeticholic Acid, OCA), a potent farnesoid X receptor (FXR) agonist, in maintaining gut barrier integrity and reducing bacterial translocation in the context of experimental cholestasis and cirrhosis. caymanchem.comnih.govmdpi.com In animal models of cirrhosis, which often involves cholestatic conditions, long-term administration of OCA has been shown to significantly decrease the incidence of bacterial translocation. nih.gov

Mechanistically, these protective effects are linked to the compound's ability to modulate the expression of key intestinal barrier components. In a rat model of cholestasis, OCA treatment was found to enhance gut barrier function. mdpi.com Studies in cirrhotic rat models revealed that OCA administration improved the structural integrity of the intestine by up-regulating the expression of crucial tight junction proteins, such as zonulin-1 and occludin. nih.gov Furthermore, OCA treatment increased the expression of intestinal antimicrobial peptides, including angiogenin-1 and alpha-5-defensin, which are critical for controlling the gut microbiota. nih.gov This restoration of the intestinal barrier was associated with reduced gut immune cell infiltration and a normalization of inflammatory markers like TLR-4. nih.gov These findings collectively suggest that by activating FXR, 6-Ethylchenodeoxycholic acid reinforces the intestinal barrier and curtails the translocation of bacteria from the gut, a common and serious complication of cholestatic liver disease. caymanchem.comnih.gov

Table 1: Effects of Obeticholic Acid on Gut Barrier Function in Experimental Cholestasis

Model Key Findings Mechanism of Action Reference
Rat model of cirrhosis with ascites Reduced bacterial translocation from 78.3% to 33.3%. Upregulated tight junction proteins (zonulin-1, occludin) and antimicrobial peptides (angiogenin-1, alpha-5-defensin). Normalized gut microbiota and reduced intestinal inflammation. nih.gov
Rat model of cholestasis Exerted a protective effect on the gut. Enhanced gut barrier function and reduced bacterial translocation. caymanchem.com

Other Investigated Biological Activities in Preclinical Models

Amelioration of Vascular Calcification in Animal Models

6-Ethylchenodeoxycholic acid has been investigated for its potential to mitigate vascular calcification, a condition often associated with chronic kidney disease. nih.gov A key preclinical study demonstrated that the FXR agonist, identified as 6α-ethyl chenodeoxycholic acid (INT-747), prevents the development of vascular calcification in apolipoprotein E-deficient (ApoE-/-) mice with chronic kidney disease. nih.gov

The mechanism underlying this protective effect was explored in vitro using bovine calcifying vascular cells. The study found that activation of FXR by the compound inhibited phosphate-induced mineralization of these vascular cells. nih.gov This anti-calcific effect was attributed to the activation of the JNK signaling pathway. nih.gov The in vivo part of the study confirmed that treatment with the compound ameliorated vascular calcification in the mouse model without affecting the progression of atherosclerosis. nih.gov These findings provide direct evidence that FXR activation by 6-Ethylchenodeoxycholic acid is a key signaling pathway in regulating vascular osteogenic differentiation, suggesting its potential as a therapeutic target for treating vascular calcification. nih.govmdpi.com

Table 2: Effects of 6-Ethylchenodeoxycholic Acid on Vascular Calcification in Animal Models

Model Key Findings Mechanism of Action Reference
ApoE-/- mice with chronic kidney disease Ameliorated chronic kidney disease-induced vascular calcification. Did not affect the development of atherosclerosis. nih.gov

Synergistic Effects with Chemotherapeutic Agents in Cancer Cell Lines

Based on available preclinical research, there are no direct studies demonstrating a synergistic effect of 6-Ethylchenodeoxycholic acid when used in combination with traditional chemotherapeutic agents in cancer cell lines.

However, studies have explored its standalone anticancer properties and synergistic potential with other non-chemotherapeutic interventions. For instance, in a study using the PC-3 prostate cancer cell line, Obeticholic Acid (INT-747) was shown to significantly repress cell proliferation and clonogenic potential while inducing apoptosis. pensoft.net These anti-proliferative, pro-apoptotic, and anti-metastatic effects were potentiated when combined with a fasting-mimicking diet. The underlying mechanism was linked to the downregulation of cyclin D1 and upregulation of PTEN. pensoft.net Another study on the MCF-7 breast cancer cell line indicated that Obeticholic Acid could exert anti-cancer effects by reducing cell growth and proliferation and regulating the expression of genes involved in cancer-associated pathways. While these studies point towards an anti-tumor potential for 6-Ethylchenodeoxycholic acid, research specifically investigating its synergistic activity with chemotherapeutic drugs is currently lacking.

Metabolic Pathway Tracing and Bile Acid Dynamics Utilizing 6 Ethylchenodeoxycholic D5 Acid

Application of Deuterium (B1214612) Labeling for Tracing Metabolic Pathways of Bile Acids

Deuterium (²H) labeling is a well-established technique for tracing the metabolic fate of molecules in biological systems. nih.gov Stable isotopes are powerful tools for these studies because their incorporation does not significantly alter the chemical properties of the parent molecule, but their increased mass allows them to be distinguished from their unlabeled counterparts by mass spectrometry (MS). eurisotop.com This technique is particularly valuable in metabolomics for tracking how a specific compound is absorbed, distributed, metabolized, and excreted.

In the context of bile acid research, deuterium-labeled BAs, including analogs like 6-Ethylchenodeoxycholic-d5 acid, are used to:

Distinguish administered BAs from the endogenous pool.

Trace the conversion of a parent BA into its various metabolites. nih.gov

Quantify the kinetics of BA absorption and elimination.

Elucidate complex metabolic pathways without the need for radioactive isotopes. eurisotop.comnih.gov

The use of heavy water (²H₂O) or labeled precursors allows researchers to follow the synthesis of new bile acids and cholesterol, providing insights into the dynamics of these pathways in both cellular models and in vivo. nih.govnih.gov

6-Ethylchenodeoxycholic acid (6-ECDCA), also known as obeticholic acid, is a semi-synthetic bile acid analog. h1.coh1.co Its metabolism involves modifications similar to those of endogenous bile acids. The primary metabolic pathways for 6-ECDCA include conjugation with amino acids (glycine or taurine) in the liver to increase water solubility for secretion into bile. nih.govfrontiersin.org

Once in the intestine, these conjugates can be acted upon by gut microbiota. Bacterial enzymes, such as bile salt hydrolases (BSH), can deconjugate the amino acids, returning the compound to its free form. nih.govtaylorandfrancis.com Further microbial modifications can occur, though the ethyl group at the 6-position makes 6-ECDCA more resistant to certain bacterial actions, such as 7α-dehydroxylation, compared to its natural counterpart, chenodeoxycholic acid (CDCA).

The metabolism of 6-ECDCA leads to the formation of several key metabolites. The most prominent are the amino acid conjugates formed in the liver.

Glyco-6-ethylchenodeoxycholic acid: Formed by conjugation with glycine.

Tauro-6-ethylchenodeoxycholic acid: Formed by conjugation with taurine.

In addition to these primary conjugates, further modifications can occur, leading to other metabolic products. While the 6-ethyl group provides some steric hindrance, minor oxidative metabolites may be formed. The identification of these metabolites is typically achieved using advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), where the mass shift introduced by the deuterium label in this compound is instrumental in distinguishing its metabolites from endogenous compounds. nih.gov

Table 1: Key Metabolites of 6-Ethylchenodeoxycholic Acid

Metabolite Name Metabolic Process Location
Glyco-6-ethylchenodeoxycholic acid Glycine Conjugation Liver
Tauro-6-ethylchenodeoxycholic acid Taurine Conjugation Liver
6-Ethylchenodeoxycholic acid (free form) Deconjugation by gut bacteria Intestine

Understanding Bile Acid Transport and Enterohepatic Circulation using Labeled Analogs

The enterohepatic circulation is a highly efficient process that recycles approximately 95% of the bile acid pool between the liver and the intestine. wikipedia.orgyoutube.com This process is mediated by a series of specialized transport proteins. nih.govresearchgate.net Labeled bile acid analogs like this compound are invaluable for studying the function and regulation of these transporters.

Key transporters involved in the enterohepatic circulation of bile acids include:

Apical Sodium-Dependent Bile Acid Transporter (ASBT): Located in the terminal ileum, responsible for the primary reabsorption of bile acids from the intestine into enterocytes. nih.govresearchgate.net

Na+-Taurocholate Cotransporting Polypeptide (NTCP): Found on the sinusoidal membrane of hepatocytes, it mediates the uptake of bile acids from the portal blood into the liver. nih.gov

Bile Salt Export Pump (BSEP): Located on the canalicular membrane of hepatocytes, it actively secretes bile acids into the bile. nih.govnih.gov

Organic Solute Transporter Alpha/Beta (OSTα/OSTβ): Situated on the basolateral membrane of enterocytes, it exports reabsorbed bile acids into the portal circulation. nih.gov

By administering a labeled analog like this compound, researchers can track its movement through these transporters, quantifying uptake and efflux rates and understanding how the compound interacts with each component of the circulatory pathway. nih.govugent.be Studies have shown that modifications to the bile acid structure, such as the introduction of a 6-ethyl group, can influence affinity for these transporters. mdpi.com

Assessment of Endogenous Bile Acid Synthesis Inhibition and Modulation

6-ECDCA is a potent agonist for the farnesoid X receptor (FXR), a nuclear receptor that acts as a primary sensor for bile acids and a key regulator of their synthesis. nih.govh1.conih.gov Activation of FXR in the liver and intestine initiates a signaling cascade that strongly suppresses the synthesis of new bile acids from cholesterol. nih.govresearchgate.net This is a classic example of negative feedback regulation.

The primary mechanism of this inhibition involves:

Induction of Small Heterodimer Partner (SHP): In the liver, FXR activation by 6-ECDCA increases the expression of SHP. h1.conih.gov SHP, in turn, inhibits the activity of key transcription factors required for the expression of CYP7A1 and CYP8B1.

Fibroblast Growth Factor 19 (FGF19) Pathway: In the intestine, FXR activation stimulates the synthesis and release of FGF19. FGF19 travels through the portal circulation to the liver, where it binds to its receptor (FGFR4) and signals to suppress the expression of CYP7A1. nih.gov

CYP7A1 is the rate-limiting enzyme in the classic (or neutral) pathway of bile acid synthesis. taylorandfrancis.com By administering 6-ECDCA, researchers have demonstrated a significant reduction in the mRNA levels of both CYP7A1 and CYP8B1, effectively shutting down the primary route of endogenous bile acid production. h1.conih.gov Studies have shown that oral administration of chenodeoxycholic acid can significantly decrease the synthesis of cholic acid, demonstrating this feedback inhibition. jci.orgnih.gov

Table 2: Effect of 6-ECDCA (FXR Agonist) on Key Genes in Bile Acid Homeostasis

Gene Protein Function Effect of 6-ECDCA
CYP7A1 Rate-limiting enzyme in BA synthesis Downregulation/Inhibition h1.conih.gov
CYP8B1 Enzyme in cholic acid synthesis Downregulation/Inhibition h1.conih.gov
BSEP Canalicular BA export pump Upregulation/Induction h1.conih.gov
SHP Transcriptional corepressor Upregulation/Induction h1.conih.gov
NTCP Sinusoidal BA uptake transporter Downregulation/Inhibition h1.conih.gov

Role of this compound in Bile Acid Pool Profiling in Biological Matrices

Accurate quantification of individual bile acids in complex biological matrices such as plasma, serum, urine, and feces is essential for diagnosing and monitoring liver and metabolic diseases. nih.govnih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this type of analysis due to its high sensitivity and specificity. nih.gov

A major challenge in quantitative analysis is accounting for variability introduced during sample preparation and ionization efficiency in the mass spectrometer. nih.gov This is overcome by using stable isotope-labeled internal standards. This compound is an ideal internal standard for the quantification of its unlabeled counterpart, 6-ECDCA, and can also be used for the broader profiling of the bile acid pool.

The use of a deuterated standard like this compound provides several advantages:

Co-elution: It has nearly identical chromatographic behavior to the unlabeled analyte, meaning it passes through the LC column at the same time.

Similar Ionization: It ionizes with similar efficiency in the MS source.

Mass Difference: It is easily distinguished by its higher mass due to the deuterium atoms.

By adding a known amount of this compound to each sample at the beginning of the workflow, any loss during extraction or variation in instrument response can be normalized. The ratio of the signal from the endogenous bile acid to the signal from the labeled standard allows for highly accurate and precise quantification. researchgate.net This stable-isotope dilution technique is critical for reliable bile acid profiling in clinical and research settings. nih.govukisotope.com

Advanced Analytical Methodologies for 6 Ethylchenodeoxycholic D5 Acid and Bile Acid Quantification

Development and Validation of Chromatographic-Mass Spectrometric Assays

The combination of chromatographic separation with mass spectrometric detection has become the gold standard for bile acid analysis due to its high sensitivity and specificity. nih.gov These methods are essential for resolving the complex mixtures of bile acids found in biological matrices and for accurately quantifying individual species. researchgate.net The validation of these assays ensures that they are reliable and reproducible for research and clinical applications. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) is a powerful and widely used technique for the analysis of bile acids. sigmaaldrich.com It allows for the separation, identification, and quantification of a broad range of bile acids, including free, glycine- and taurine-conjugated forms, in various biological samples like serum, plasma, and liver tissue. nih.govresearchgate.net The development of ultra-high-performance liquid chromatography (UHPLC) coupled with MS has further enhanced the speed and resolution of these analyses. nih.gov

Method development in LC-MS for bile acid analysis often involves optimizing the chromatographic separation to resolve isobaric and isomeric bile acids, which have the same mass but different structures. researchgate.netnih.gov This is typically achieved using reversed-phase columns, such as C18, and gradient elution with mobile phases consisting of water and organic solvents like methanol (B129727) or acetonitrile, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization. nih.govnih.govnih.gov

The validation of LC-MS methods for bile acid quantification is a critical step to ensure data quality. mdpi.com Validation parameters typically include linearity, accuracy, precision, selectivity, and stability. nih.gov For instance, one validated LC-MS/MS method for 15 bile acids in serum demonstrated good linearity with high regression coefficients (>0.99) over a wide concentration range, accuracies between 85-115%, and intra- and inter-assay imprecision of less than 10%. nih.gov Such validation confirms the method is suitable for its intended purpose, whether for basic research or clinical diagnostics. mdpi.com

Deuterated internal standards, such as 6-Ethylchenodeoxycholic-d5 Acid, are instrumental in LC-MS-based quantification. mdpi.comsigmaaldrich.com These standards, which are chemically identical to the analytes but have a different mass, are added to samples to correct for variations during sample preparation and analysis, thereby improving the accuracy and precision of the results. scispace.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) is another established technique for the analysis of bile acids. shimadzu.com While LC-MS/MS is more commonly used, GC-MS can offer superior separation for structurally similar bile acid compounds. shimadzu.com A significant drawback of GC-MS for bile acid analysis is the requirement for derivatization. restek.com Bile acids are not inherently volatile enough for GC analysis due to their polar hydroxyl and carboxyl groups. shimadzu.comrestek.com

Derivatization chemically modifies these polar functional groups to increase the volatility of the bile acids. shimadzu.com Common derivatization procedures for bile acids in GC-MS involve a two-step process: methylation of the carboxyl group followed by trimethylsilylation (TMS) of the hydroxyl groups. shimadzu.com Other silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are also used. restek.com The choice of derivatization reagent and reaction conditions is crucial for achieving high derivatization efficiency. restek.com For instance, one study found that a mixture of MSTFA:NH4I:DTE (500:4:2, v/w/w) provided the highest efficiency for bile acid derivatization. restek.com

Despite the need for derivatization, GC-MS methods can achieve excellent linearity and a wide dynamic range for bile acid quantification. shimadzu.com One study reported a dynamic range of 100 times or more and a coefficient of determination (R²) ≥ 0.995 for 22 bile acid compounds. shimadzu.com The use of an internal standard is also essential in GC-MS to correct for variations in the derivatization process and sample injection. tottori-u.ac.jp

High-Resolution Mass Spectrometry (HRMS) in Bile Acid Analysis

High-resolution mass spectrometry (HRMS) has emerged as a powerful tool for bile acid analysis, offering significant advantages over traditional triple quadrupole (QqQ) mass spectrometry. tandfonline.com HRMS instruments, such as Orbitrap and time-of-flight (TOF) analyzers, provide high mass accuracy and resolution, enabling more confident identification of compounds and better differentiation from background noise. nih.govtandfonline.com

One of the key benefits of HRMS in bile acid analysis is its ability to perform full-scan acquisitions, capturing data for all ions within a specified mass range. nih.govtandfonline.com This allows for both targeted quantification of known bile acids and untargeted or retrospective analysis of the data to identify unexpected metabolites without the need for re-injection. tandfonline.com This capability is particularly valuable in metabolomics studies. nih.gov

The combination of UHPLC with HRMS provides a robust platform for high-throughput bioanalysis of bile acids. nih.govscilit.com One study successfully developed a UHPLC-HRMS method for the simultaneous quantification of 19 bile acids in a 10-minute run, demonstrating excellent reproducibility. nih.gov The use of stable isotope-labeled internal standards remains crucial in HRMS analysis to ensure accurate quantification by correcting for matrix effects and other sources of variability. researchgate.net

Principles and Advantages of Stable Isotope Internal Standard Use

The use of stable isotope-labeled internal standards (SIL-IS), such as this compound, is a cornerstone of accurate quantitative analysis in mass spectrometry. scispace.comcrimsonpublishers.com These standards are compounds that are chemically identical to the analyte of interest but are enriched with heavy isotopes like deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). crimsonpublishers.comscioninstruments.com This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. scioninstruments.com

The fundamental principle behind using a SIL-IS is that it behaves identically to the analyte during sample preparation (extraction, derivatization) and chromatographic separation. scispace.comscioninstruments.com By adding a known amount of the SIL-IS to the sample at the beginning of the workflow, any losses or variations that occur during these steps will affect both the analyte and the internal standard proportionally. musechem.com The ratio of the analyte's signal to the internal standard's signal is then used for quantification, effectively canceling out these sources of error. scispace.com

Compensation for Matrix Effects and Ion Suppression

A major challenge in quantitative analysis of biological samples by LC-MS is the "matrix effect." nih.gov This phenomenon occurs when co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins) interfere with the ionization of the target analyte in the mass spectrometer's ion source. musechem.com This interference can either enhance or, more commonly, suppress the analyte's signal, leading to inaccurate quantification. scioninstruments.com

Stable isotope-labeled internal standards are the most effective way to compensate for matrix effects. nih.govcrimsonpublishers.com Because the SIL-IS has the same chemical properties and retention time as the analyte, it experiences the same degree of ion suppression or enhancement. musechem.com By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by matrix effects is normalized, leading to more accurate and reliable results. crimsonpublishers.com This is a significant advantage over using structural analogs as internal standards, which may have different ionization efficiencies and be affected differently by the matrix. scispace.com

Enhanced Precision and Accuracy in Quantitative Analysis

The use of stable isotope-labeled internal standards like this compound significantly improves the precision and accuracy of quantitative analytical methods. crimsonpublishers.commusechem.com Precision refers to the reproducibility of measurements, while accuracy refers to the closeness of the measured value to the true value. scispace.com

Accuracy is also greatly enhanced because the SIL-IS provides a more reliable reference for quantification than external calibration alone. musechem.com It corrects for analyte loss during sample processing and compensates for matrix-induced signal suppression or enhancement, which are major sources of inaccuracy. crimsonpublishers.com The use of a SIL-IS that perfectly matches the analyte ensures the highest possible data quality in terms of both precision and accuracy. nih.gov This is why SIL internal standards are considered the "gold standard" for quantitative bioanalytical LC-MS assays. crimsonpublishers.com

Data Tables

Table 1: Chromatographic and Mass Spectrometric Parameters for Bile Acid Analysis

ParameterLC-MS/MS nih.govnih.govGC-MS shimadzu.comHRMS nih.govnih.gov
Chromatography
ColumnReversed-phase (e.g., C18)Capillary (e.g., Rxi-5ms)Reversed-phase (e.g., C18)
Mobile Phase/Carrier GasWater/Acetonitrile or Methanol with additivesHeliumWater/Methanol or Acetonitrile with additives
Mass Spectrometry
Ionization ModeNegative Electrospray (ESI)Electron Ionization (EI) after derivatizationNegative Electrospray (ESI)
Analysis ModeMultiple Reaction Monitoring (MRM)Full Scan or Selected Ion Monitoring (SIM)Full Scan
Internal Standard
TypeDeuterated bile acidsDerivatized deuterated bile acidsDeuterated bile acids

Sample Preparation Techniques for Bile Acid Analysis

The primary goal of sample preparation is to extract and concentrate bile acids from complex biological samples while removing interfering substances like proteins, lipids, and salts. nih.gov The choice of method depends on the biological matrix and the specific bile acids being targeted.

The analysis of bile acids spans various biological specimens, each presenting a unique analytical challenge. Effective extraction is crucial for obtaining reliable and reproducible results.

Liquid-Liquid Extraction (LLE): LLE is a classic technique effective for complex matrices such as liver tissue and feces. creative-proteomics.com It separates compounds based on their differential solubility in two immiscible liquid phases. For liver samples, the tissue is typically homogenized in a mixture of water and an organic solvent like ethyl acetate. creative-proteomics.comnih.gov Centrifugation then separates the aqueous and organic layers, with the bile acids partitioned into the appropriate phase for collection. creative-proteomics.com

Solid-Phase Extraction (SPE): SPE is a highly versatile and common method for purifying and concentrating bile acids from samples like urine, bile, and liver homogenates. creative-proteomics.com This technique uses a solid sorbent material, often a C18 reversed-phase silica (B1680970) gel column, to selectively retain the bile acids. nih.govcreative-proteomics.com The process involves conditioning the column, loading the sample, washing away impurities, and finally eluting the purified bile acids with an organic solvent. creative-proteomics.com A high-throughput compatible 96-well phospholipid-depletion SPE has been developed, significantly improving sensitivity for analyzing human serum bile acids. nih.gov

Protein Precipitation: For serum and plasma samples, protein precipitation is a straightforward and widely used method. nih.govcreative-proteomics.com It involves adding a precipitating agent, most commonly methanol or acetonitrile, to the sample, which denatures and removes proteins that could interfere with the analysis. creative-proteomics.com An internal standard, such as a deuterated bile acid, is often added before precipitation to account for matrix effects and improve quantification accuracy. nih.govcreative-proteomics.com

One-Pot Extraction for Liver Tissue: A simplified and efficient "one-pot" method has been developed for extracting bile acids from liver tissue. This approach combines homogenization and deproteinization into a single step using a methanol/acetonitrile (MeOH/ACN) mixture, which has shown high recovery rates. acs.orgnih.gov

Fecal Extraction: Fecal bile acid analysis is increasingly important in gut microbiome research. bohrium.com An optimized method involves extracting bile acids from wet feces with minimal cleanup, followed by a correction for water content by drying a separate aliquot. bohrium.com For some applications, an initial hydrolysis step using potassium hydroxide (B78521) may be necessary to process feces samples. lcms.cz

Interactive Table: Extraction Methodologies for Bile Acids

Extraction MethodCommon MatricesPrincipleKey Advantages
Protein Precipitation Serum, Plasma, UrineRemoval of proteins using organic solvents (e.g., methanol, acetonitrile). nih.govcreative-proteomics.comSimple, fast, and cost-effective. nih.gov
Liquid-Liquid Extraction (LLE) Liver, FecesPartitioning of analytes between two immiscible liquid phases. creative-proteomics.comEffective for complex, high-lipid matrices. creative-proteomics.com
Solid-Phase Extraction (SPE) Serum, Urine, Bile, LiverSelective retention of analytes on a solid sorbent, followed by elution. creative-proteomics.comHigh versatility, purification, and concentration. creative-proteomics.com
Solid-Phase Microextraction (SPME) Serum, UrineAdsorption of analytes onto a coated fiber directly from the sample. creative-proteomics.comNovel technique for trace-level extraction. creative-proteomics.com

While techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) can analyze bile acids without derivatization, chemical modification is often employed to enhance analytical performance. acs.orgnih.gov Derivatization can improve the volatility of bile acids for gas chromatography (GC) analysis or increase their ionization efficiency and sensitivity in LC-MS. mdpi.comsemanticscholar.org

The primary goals of derivatization in bile acid analysis are:

Increased Volatility: For GC-MS analysis, derivatization of polar functional groups (hydroxyl and carboxyl) is necessary to make the bile acids volatile enough to pass through the GC column. semanticscholar.org Silylation is a common reaction for this purpose. semanticscholar.org

Enhanced Ionization Efficiency: In LC-ESI-MS, many bile acids have poor ionization characteristics in the commonly used positive-ion mode. mdpi.com Derivatization can introduce a permanent positive charge (a "charge-tag") to the molecule, significantly boosting detection sensitivity. mdpi.com

Improved Chromatographic Performance: Derivatization can alter the chemical properties of bile acids to achieve better separation from other components in the sample. nih.gov

A parallel derivatization strategy using reagents like 2-hydrazinyl-4,6-dimethylpyrimidine (B165083) (DMP) and 2-hydrazinylpyrimidine (DP) has been shown to increase the sensitivity of bile acid detection by dozens or even hundreds of times compared to their underivatized forms. nih.gov These reactions can be completed quickly at room temperature with high efficiency. nih.gov Similarly, derivatization with 2-picolylamine (PA) has been shown to increase detection responses by 9 to 158-fold, allowing for detection in the low femtomole range. nih.gov

Interactive Table: Derivatization Reagents for Bile Acid Analysis

Reagent/MethodPurposeMechanismImprovement
Silylation (e.g., BSTFA) Increase volatility for GC-MS. semanticscholar.orgReplaces active hydrogens on hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) groups. semanticscholar.orgEnables gas chromatographic analysis. semanticscholar.org
Girard P (GP) Reagent Enhance sensitivity in ESI-MS. mdpi.comIntroduces a permanent positive charge by reacting with a 3-oxo group. mdpi.comImproves ionization and allows for MS³ fragmentation. mdpi.com
2-Picolylamine (PA) Increase detection response in LC-ESI-MS/MS. nih.govReacts with carboxylic acids to form highly responsive derivatives. nih.gov9-158 fold increase in detection response. nih.gov
DMP / DP Improve sensitivity and chromatographic performance. nih.govLabels unconjugated and glycine-conjugated bile acids. nih.govSensitivity increased dozens to hundreds of times. nih.gov

Advanced Fragmentation Techniques in Mass Spectrometry (e.g., EAD)

Standard tandem mass spectrometry, which typically uses collision-induced dissociation (CID), often struggles to differentiate between bile acid isomers. news-medical.net These isomers may differ only in the spatial orientation of hydroxyl groups, yet they can have distinct biological functions. CID-based fragmentation often yields similar fragment ions for different isomers, making their individual detection reliant on chromatographic separation. news-medical.netnih.gov

Electron Activated Dissociation (EAD) is an advanced fragmentation technique that provides a solution to this challenge. news-medical.net Unlike CID, EAD utilizes electrons to induce fragmentation, resulting in different and often more informative fragmentation patterns. sciex.com This technique can produce unique, diagnostic fragment ions even for closely related isomers, thereby improving analytical specificity. news-medical.net For example, EAD can generate distinct fragment ions for the isomeric pair glycodeoxycholic acid (GDCA) and glycochenodeoxycholic acid (GCDCA), allowing them to be distinguished even when they co-elute chromatographically. news-medical.net This capability not only enhances the certainty of identification but also has the potential to shorten analysis times by reducing the reliance on lengthy chromatographic separations. news-medical.net

Application in Research Laboratory Quality Control and Reference Standard Development

In any analytical laboratory, particularly in research and development, a robust quality assurance (QA) and quality control (QC) system is essential to ensure the reliability and validity of data. eurachem.orgct.gov This involves the systematic monitoring of all aspects of the analytical process, from sample receipt to final data reporting. eurachem.org

For quantitative methods, such as the analysis of bile acids by LC-MS/MS, internal standards are a critical component of quality control. sciex.com They are added to samples before processing to correct for variability in extraction efficiency, matrix effects, and instrument response. creative-proteomics.comsciex.com Isotopically labeled compounds are considered the gold standard for use as internal standards because they have nearly identical chemical and physical properties to the analyte of interest but are distinguishable by their mass. sciex.com

This compound is a deuterated form of 6-Ethylchenodeoxycholic acid. lgcstandards.comlgcstandards.com Its synthesis and availability as a high-purity reference material (>95% purity) make it an ideal internal standard for the quantification of its unlabeled counterpart, Obeticholic acid, and other related bile acids. lgcstandards.comlgcstandards.com By incorporating this compound into the analytical workflow, laboratories can achieve higher accuracy and precision in their measurements. sciex.com The use of such standards is fundamental for method validation and is a key requirement for developing certified reference materials and establishing standardized analytical protocols for both research and clinical diagnostic applications. nih.govsigmaaldrich.com

Future Research Directions and Unexplored Avenues

Investigation of 6-Ethylchenodeoxycholic-d5 Acid in Novel Preclinical Disease Models

The non-deuterated form of this compound, 6-ethylchenodeoxycholic acid (6-ECDCA), is a potent and selective agonist for the farnesoid X receptor (FXR), a key regulator of bile acid, lipid, and glucose homeostasis. h1.conih.gov Research has demonstrated the therapeutic potential of 6-ECDCA in cholestatic liver diseases. h1.conih.gov The introduction of a deuterium-labeled version, this compound, opens up new possibilities for tracing its metabolic fate and target engagement in a variety of preclinical disease models.

Future research should focus on utilizing this deuterated analog in models of:

Non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH): To trace the compound's distribution, metabolism, and impact on hepatic lipid accumulation, inflammation, and fibrosis.

Inflammatory bowel disease (IBD): To investigate its influence on gut barrier function, immune responses, and the gut microbiome.

Metabolic syndrome and type 2 diabetes: To delineate its effects on glucose metabolism, insulin (B600854) sensitivity, and energy expenditure.

Cholestatic and other liver injuries: To further elucidate its protective mechanisms in various forms of liver disease. h1.co

By using this compound as a tracer, researchers can gain a more precise understanding of its pharmacokinetics and pharmacodynamics in these complex disease states.

Integration with Multi-Omics Approaches for Comprehensive Pathway Delineation

The era of "omics" provides an unprecedented opportunity to understand the systemic effects of therapeutic compounds. Integrating the use of this compound with multi-omics platforms will be crucial for a comprehensive delineation of the pathways it modulates.

Future studies should incorporate:

Metabolomics: To track the metabolic transformation of this compound and its impact on the broader metabolome in various tissues and biofluids.

Proteomics: To identify protein targets and signaling networks affected by the compound's engagement with FXR and other potential receptors.

Transcriptomics: To analyze changes in gene expression profiles in response to treatment, providing insights into the downstream effects of FXR activation.

Microbiomics: To explore the interplay between this compound, the gut microbiota, and host metabolism. Recent studies have highlighted the importance of the gut microbiota in modulating the effects of bile acids on liver injury. nih.govnih.govexlibrisgroup.comresearchgate.net

This integrated approach will provide a holistic view of the compound's mechanism of action and its systemic consequences.

Advancements in Deuterated Bile Acid Analog Synthesis for Targeted Research

The synthesis of 6-ethylchenodeoxycholic acid has been a subject of research to improve yields and make it more cost-effective for large-scale production. nih.gov The synthesis of the deuterated analog, this compound, builds upon these methods, introducing deuterium (B1214612) atoms at specific positions.

Future advancements in synthetic chemistry could focus on:

Developing more efficient and stereoselective synthetic routes to produce this compound and other deuterated bile acid analogs.

Creating a wider variety of deuterated bile acid standards with different deuteration patterns to probe specific metabolic pathways.

Improving the cost-effectiveness of synthesis to make these valuable research tools more accessible to the scientific community.

These advancements will be critical for expanding the scope and scale of research involving deuterated bile acids.

Development of Standardized Analytical Protocols for Bile Acid Research Laboratories

The accurate and reproducible quantification of bile acids is essential for research in this field. Liquid chromatography-mass spectrometry (LC-MS/MS) is the current gold standard for the analysis of bile acid profiles in biological samples. nih.govnih.gov Deuterated bile acids, including this compound, play a crucial role as internal standards in these assays to ensure accuracy and precision. nih.govmdpi.comcaymanchem.com

Future efforts should be directed towards:

Establishing standardized LC-MS/MS methods for the quantification of a comprehensive panel of bile acids, including deuterated analogs.

Developing and validating protocols for sample preparation from various biological matrices (e.g., plasma, serum, liver tissue) to minimize variability between laboratories. mdpi.com

Creating certified reference materials for deuterated bile acids to ensure the comparability of data across different studies and institutions.

These standardized protocols will enhance the rigor and reproducibility of bile acid research.

Elucidation of Specific Deuterium Isotope Effects on Bile Acid Biochemistry in Experimental Systems

The substitution of hydrogen with deuterium can alter the pharmacokinetic properties of a molecule, a phenomenon known as the kinetic isotope effect. nih.gov This effect arises from the stronger carbon-deuterium bond compared to the carbon-hydrogen bond, which can slow down metabolic reactions involving the cleavage of this bond.

Future research should investigate:

The precise impact of d5-deuteration on the metabolism of 6-Ethylchenodeoxycholic Acid. This includes studying the rate of its biotransformation by key enzymes in the liver.

Whether the deuterium isotope effect alters the potency or efficacy of the compound in activating FXR and modulating downstream signaling pathways.

The potential for using the deuterium isotope effect as a tool to intentionally modify the metabolic stability and therapeutic profile of bile acid-based drugs. Studies on other deuterated compounds have shown that such modifications can significantly impact their metabolic fate and biological activity. nih.gov

A deeper understanding of these isotope effects will provide valuable insights into bile acid biochemistry and could inform the design of future therapeutic agents.

Q & A

Q. What is the primary mechanism of action of 6-Ethylchenodeoxycholic-d5 Acid (6-ECDCA) in modulating bile acid homeostasis, and what experimental models are commonly used to validate this?

6-ECDCA acts as a potent, selective farnesoid X receptor (FXR) agonist, with an EC50 of 99 nM in COS1 cells and 0.16 μM in HeLa cells . Activation of FXR upregulates bile salt export pump (BSEP) and small heterodimer partner (SHP) expression while suppressing cholesterol 7α-hydroxylase (CYP7A1) and Na+/taurocholate cotransporting peptide (NTCP) in hepatocytes, reducing bile acid synthesis and enhancing excretion . Standard experimental models include:

  • In vitro : Rat hepatocytes treated with 1 μM 6-ECDCA to assess mRNA/protein expression via RT-PCR or Western blot .
  • In vivo : Rat models of cholestasis (e.g., lithocholic acid-induced liver injury), where 3 µmol/kg/min dosing restores bile flow .

Q. How does 6-ECDCA influence key regulatory genes like CYP7A1 and SHP in hepatocyte models, and what methodological approaches are employed to quantify these effects?

6-ECDCA reduces CYP7A1 expression by 70–80% and increases SHP mRNA by ~2-fold in rat hepatocytes at 1 μM . Methodologies include:

  • Dual-Glo luciferase assays in FXR-transfected HeLa cells to quantify transcriptional activity .
  • RT-PCR analysis in HepG2 cells treated with 10 μM 6-ECDCA for 18 hours to measure SHP upregulation .
  • Bile flow monitoring in vivo via cannulation to validate functional outcomes of gene modulation .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on the dose-dependent effects of 6-ECDCA observed across different in vitro and in vivo models?

Discrepancies in EC50 values (e.g., 99 nM in COS1 vs. 0.16 μM in HeLa cells) arise from cell-specific FXR expression levels, assay duration (5–24 hours), and transfection efficiency . To address this:

  • Standardize assays : Use identical cell lines (e.g., HuH7 for consistent FXR activity) and normalize data to endogenous controls (e.g., β-actin) .
  • Cross-validate in vivo : Compare transcriptional effects (e.g., CYP7A1 suppression) with functional outcomes (e.g., bile acid pool size) in rodent models .

Q. What strategies optimize the use of 6-ECDCA in preclinical models of non-alcoholic steatohepatitis (NASH) to enhance translational relevance?

Key considerations include:

  • Dose titration : Start with 3 µmol/kg/min in rats to avoid off-target effects (e.g., pruritus reported in clinical trials) .
  • Combination therapy : Pair 6-ECDCA with antioxidants (e.g., NAC) to mitigate oxidative stress in NASH models, as FXR activation alone may not resolve fibrosis .
  • Endpoint selection : Use MRI-PDFF for fat quantification and RNA-seq to profile FXR downstream targets (e.g., FGF19) .

Q. What methodological considerations are critical when combining 6-ECDCA with other FXR modulators to mitigate off-target effects in metabolic studies?

  • Pharmacokinetic profiling : Monitor 6-ECDCA’s half-life (e.g., via LC-MS) when co-administered with synthetic FXR agonists (e.g., GW4064) to prevent receptor desensitization .
  • Tissue-specific targeting : Use deuterated analogs (e.g., Tauro this compound) to trace hepatic vs. intestinal FXR activation and reduce systemic exposure .
  • Transcriptomic analysis : Apply single-cell RNA-seq to identify cell-type-specific responses (e.g., hepatocytes vs. Kupffer cells) .

Data Contradictions and Resolution

Q. How should researchers address conflicting reports on 6-ECDCA’s efficacy in primary biliary cholangitis (PBC) patients unresponsive to ursodeoxycholic acid (UDCA)?

While 6-ECDCA shows biochemical improvement in 60% of PBC patients, non-responders may exhibit FXR polymorphism (e.g., rs56163822) or advanced fibrosis . Strategies include:

  • Stratified enrollment : Genotype patients for FXR variants in clinical trials (e.g., NCT02654236) .
  • Biomarker validation : Measure serum ALP and autotaxin levels pre/post-treatment to assess bile acid transport restoration .

Methodological Best Practices

Q. What are the critical steps for ensuring reproducibility in 6-ECDCA’s in vitro assays?

  • Solvent controls : Use fresh DMSO (<0.1% final concentration) to avoid solvent-induced cytotoxicity .
  • Cell passage number : Limit HepG2 cells to passages 5–20 to maintain FXR responsiveness .
  • Data normalization : Express gene expression changes relative to housekeeping genes (e.g., GAPDH) and vehicle-treated controls .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.